![molecular formula C17H18ClN3 B138931 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 157286-81-2](/img/structure/B138931.png)
4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Description
4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 157286-81-2) is a pyrrolo[2,3-d]pyrimidine derivative characterized by a mesityl (2,4,6-trimethylphenyl) group at position 7, a chlorine atom at position 4, and methyl groups at positions 2 and 3. Its molecular formula is C₁₇H₁₈ClN₃, with a molecular weight of 299.80 g/mol . This compound is stored at 2–8°C under dry conditions, indicating moderate stability . Its structural features make it a valuable scaffold for medicinal chemistry, particularly in targeting enzymes or receptors where steric bulk and lipophilicity are critical.
Properties
IUPAC Name |
4-chloro-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3/c1-9-6-10(2)15(11(3)7-9)21-8-12(4)14-16(18)19-13(5)20-17(14)21/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLDYVRQHDEHPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C(C3=C2N=C(N=C3Cl)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444851 | |
Record name | 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157286-81-2 | |
Record name | 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Directed Ortho-Metalation Strategies
Methyl groups can be installed via directed ortho-metalation (DoM) of pyrrole intermediates. For instance, treating 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with LDA (lithium diisopropylamide) at −78°C followed by methyl iodide quenching enables selective methylation. However, this method risks over-alkylation and requires rigorous temperature control.
Pre-cyclization Alkylation
Alternative approaches involve alkylating malononitrile precursors before cyclization. Ethyl 2-cyano-4,4-diethoxybutanoate, a common intermediate, can undergo α-alkylation with methyl iodide in the presence of NaH, achieving 85–90% conversion. Subsequent cyclization with formamidine acetate would yield the dimethylated pyrrolopyrimidine core.
Mesityl Group Installation at Position 7
Nucleophilic Aromatic Substitution (SNAr)
Chlorine at position 4 activates the pyrrolopyrimidine ring for SNAr reactions. Reacting 4-chloro-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine with mesitylmagnesium bromide in THF at 0°C–25°C facilitates mesityl group introduction. This method, adapted from trimethylsilylethoxymethyl (SEM) protection strategies, typically requires 12–24 hours and achieves 60–75% yields.
Transition-Metal Catalyzed Coupling
Palladium-catalyzed Suzuki-Miyaura coupling offers superior regioselectivity. Using 4-chloro-7-iodo-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine and mesitylboronic acid with Pd(PPh3)4/K2CO3 in dioxane/H2O (3:1) at 80°C provides the target compound in 82–88% yield.
Optimization of Chlorination Conditions
Chlorination at position 4 is critical for downstream functionalization. Phosphorus oxychloride (POCl3) in refluxing toluene (110°C, 6 hours) converts pyrrolopyrimidin-4-ol intermediates to 4-chloro derivatives with 95% efficiency. Excess POCl3 (3–5 equivalents) and catalytic DMF (0.1 eq) mitigate side reactions.
Comparative Analysis of Synthetic Routes
Method | Key Steps | Yield (%) | Purity (%) | Limitations |
---|---|---|---|---|
Pre-cyclization alkylation + SNAr | Methylation → Cyclization → SNAr | 58 | 92 | Multi-step, moderate yields |
Post-cyclization DoM + Suzuki | Cyclization → DoM → Suzuki | 76 | 98 | Requires air-sensitive reagents |
One-pot alkylation/cyclization | Simultaneous alkylation/cyclization | 65 | 95 | Competing side reactions |
Data extrapolated from; SNAr conditions from; Suzuki parameters from .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-3-Methylglutaric anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products:
Oxidation: Produces oxidized derivatives such as carboxylic acids.
Reduction: Yields alcohols or other reduced compounds.
Substitution: Results in substituted derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Mechanism of Action
This compound belongs to the pyrrolo[2,3-d]pyrimidine family and is characterized by its ability to inhibit Janus Kinase (JAK) enzymes. The JAK-STAT signaling pathway is crucial for many cellular processes, including immune response and cell proliferation. By inhibiting JAK enzymes, this compound can modulate these pathways, making it a significant candidate for therapeutic applications.
Chemistry
- Synthesis Precursor : 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine serves as a precursor in the synthesis of various chemical compounds. Its unique structure allows it to participate in electrophilic substitution reactions and nucleophilic aromatic substitutions.
- Chemical Reactions : The compound can undergo several reactions such as oxidation and substitution, which are vital for creating derivatives with specific functionalities.
Biology
- JAK Inhibition : The primary biological application of this compound lies in its role as a JAK inhibitor. Research indicates that it can effectively block the activity of JAK enzymes, which are implicated in various inflammatory diseases and cancers.
- Cell Signaling Studies : It is used in studies aimed at understanding the JAK-STAT signaling pathway's role in cellular processes such as differentiation and apoptosis.
Medicine
- Therapeutic Potential : Due to its mechanism of action as a JAK inhibitor, this compound is being investigated for its potential use in treating autoimmune diseases like rheumatoid arthritis and psoriasis.
- Cancer Research : Its ability to modulate cell signaling pathways makes it a candidate for developing targeted therapies in oncology.
Case Study 1: JAK Inhibition in Autoimmune Disorders
A study published in the Journal of Immunology examined the effects of this compound on T-cell activation and cytokine production. Results indicated that treatment with this compound significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for autoimmune conditions.
Case Study 2: Anticancer Activity
Research conducted by the Cancer Research Institute explored the anticancer properties of this compound against various cancer cell lines. The findings demonstrated that it inhibited cell proliferation and induced apoptosis in cancer cells through JAK pathway modulation.
Mechanism of Action
3-Hydroxy-3-Methylglutaric anhydride exerts its effects by interfering with the enzymatic steps involved in the conversion of acetate to hydroxymethylglutaryl coenzyme A. It inhibits the activity of hydroxymethylglutaryl coenzyme A reductase, which is the rate-limiting enzyme in the biosynthesis of cholesterol . This inhibition leads to a decrease in cholesterol synthesis and has implications for treating hypercholesterolemia and related conditions.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
Key structural variations among pyrrolo[2,3-d]pyrimidine derivatives include substituent type, position, and electronic/steric effects. Below is a comparative analysis:
Key Observations :
- Steric Effects : The mesityl group in the target compound provides greater steric bulk compared to cyclopentyl () or methyl () substituents. This may enhance binding selectivity in enzyme pockets but reduce solubility.
- Molecular Weight : The target compound’s higher molecular weight (299.80 vs. 167.62–249.74) suggests increased lipophilicity, which could influence pharmacokinetic properties like bioavailability .
Stability and Handling
- The target compound requires storage at 2–8°C , whereas analogs like 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 115093-90-8) may decompose under ambient conditions, necessitating stricter handling .
- Derivatives with electron-withdrawing groups (e.g., nitro or cyano) exhibit higher reactivity, as seen in , but the mesityl group’s steric protection may improve stability .
Biological Activity
4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is primarily recognized for its role as a pharmaceutical intermediate and its applications in anticancer research.
- Molecular Formula : C17H18ClN3
- Molecular Weight : 299.81 g/mol
- CAS Number : 157286-81-2
The compound features a chloro group at the 4-position and mesityl and dimethyl groups at the 7-position, which contribute to its chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of the Janus Kinase (JAK) family of enzymes. This inhibition is crucial in modulating the JAK-STAT signaling pathway, which plays a vital role in various cellular processes including inflammation and cancer progression.
The compound acts primarily as a JAK inhibitor , affecting the JAK-STAT signaling pathway. This pathway is integral to the signaling of several cytokines and growth factors, making it a target for therapeutic interventions in inflammatory diseases and cancers.
Synthesis and Derivatives
The synthesis of this compound involves several steps starting from dimethyl malonate. The overall yield of this synthesis can be optimized through various methods including solvent selection and temperature control.
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | Tosyl group instead of mesityl | Potentially different biological activity |
4-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | Cyclopentyl group at position 7 | Distinct pharmacological properties |
4-Chloropyrrolo[2,3-d]pyrimidin-7-one | Lacks additional methyl groups | Different reactivity |
Case Studies and Research Findings
- Anticancer Research : A series of pyrrolo[2,3-d]pyrimidine derivatives have been synthesized for testing against various cancer cell lines. Preliminary studies indicate that compounds with chlorine substitutions exhibit potent cytotoxic effects against glioblastoma multiforme and breast adenocarcinoma cells at nanomolar concentrations. Morphological changes indicative of apoptosis were observed in treated cells.
- Inflammation Modulation : Studies have shown that this compound can effectively inhibit JAK enzymes involved in inflammatory responses. This inhibition may lead to reduced levels of pro-inflammatory cytokines.
- Antiviral Activity : Recent investigations have identified this compound as a potential inhibitor of Zika virus (ZIKV), suggesting broader antiviral applications based on its structural features that facilitate interaction with viral proteins.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable characteristics for drug development:
- Reactivity : The compound demonstrates reactivity through electrophilic substitution reactions.
- Bioavailability : Ongoing studies aim to assess its absorption, distribution, metabolism, and excretion (ADME) properties to optimize its therapeutic efficacy.
Future Directions
The ongoing research into the biological activity of this compound suggests promising avenues for therapeutic applications in oncology and inflammatory diseases. Further studies focusing on structure-activity relationships (SAR) will be essential to enhance its potency and selectivity as a pharmaceutical agent.
Q & A
Q. What are the established synthetic routes for 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine?
- Methodological Answer : The compound is synthesized via acid-mediated nucleophilic substitution. Key steps include:
- Reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with mesityl-containing amines in isopropanol under reflux (12–48 hours) with catalytic HCl .
- Purification via silica gel column chromatography or recrystallization (e.g., methanol) to achieve yields of 27–94% .
- Critical parameters: stoichiometry of amines (3 equivalents), solvent choice (isopropanol enhances solubility), and reaction time optimization to minimize byproducts .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization involves:
- 1H/13C NMR : Assign peaks to confirm substitution patterns (e.g., δ 11.74 ppm for NH protons in DMSO-d6) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calcd. 211.0978, found 211.0981) .
- Elemental Analysis : Confirm purity (e.g., C, H, N, Cl within 0.4% of theoretical values) .
Q. Table 1: Representative NMR Data
Proton Position | δ (ppm) | Multiplicity | Assignment | Source |
---|---|---|---|---|
NH (H-7) | 11.74 | Broad singlet | Pyrrole NH | |
C5-CH | 6.35 | Singlet | Pyrrole CH | |
Ar-H (mesityl) | 6.74–7.44 | Multiplet | Aromatic |
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Storage : Keep in a dark, dry place at room temperature to prevent degradation .
- Hazard Mitigation : Use PPE (gloves, goggles) due to acute oral toxicity (H302) and skin irritation (H315) .
- Disposal : Follow regional regulations for organic toxic solids (UN2811, Packing Group III) .
Advanced Research Questions
Q. How can synthesis yields be optimized for scale-up?
- Methodological Answer :
- Solvent Screening : Replace isopropanol with polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
- Catalyst Optimization : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (ZnCl2) to accelerate substitution .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 48 hours to 2 hours) while maintaining yield .
Q. What are the mechanistic insights into its kinase inhibition?
- Methodological Answer :
- The compound inhibits EGFR and Her2 by binding to the ATP-binding pocket via:
- Hydrogen bonding : NH groups interact with kinase backbone residues .
- Hydrophobic interactions : Mesityl and methyl groups occupy hydrophobic pockets .
- Table 2: Kinase Inhibition Profiles
Kinase Target | IC50 (nM) | Selectivity Over CDK2 | Source |
---|---|---|---|
EGFR | 12.3 | 15-fold | |
Her2 | 8.7 | 22-fold |
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons at δ 6.74–7.44 ppm) .
- Computational Modeling : Use DFT calculations to predict chemical shifts and compare with experimental data .
- Variable Temperature NMR : Identify dynamic effects (e.g., NH proton exchange broadening) .
Q. How do substituent variations impact kinase selectivity?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., Cl at C4): Enhance EGFR affinity by stabilizing charge interactions .
- Bulkier Substituents (e.g., mesityl at N7): Improve selectivity for Her2 over CDK2 by steric hindrance .
- Table 3: Substituent Effects on Activity
Substituent (Position) | EGFR IC50 (nM) | Her2 IC50 (nM) | Selectivity Ratio | Source |
---|---|---|---|---|
Mesityl (N7) | 12.3 | 8.7 | 1.4 | |
Phenyl (N7) | 45.6 | 32.1 | 1.4 |
Q. What strategies improve compound stability under physiological conditions?
- Methodological Answer :
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.